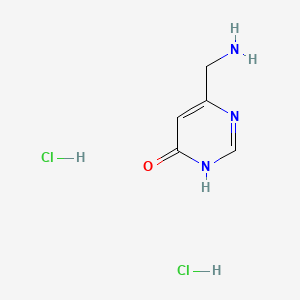

6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride

Description

Properties

IUPAC Name |

4-(aminomethyl)-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.2ClH/c6-2-4-1-5(9)8-3-7-4;;/h1,3H,2,6H2,(H,7,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZURJYIHWJAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679010 | |

| Record name | 6-(Aminomethyl)pyrimidin-4(1H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269054-56-9 | |

| Record name | 6-(Aminomethyl)pyrimidin-4(1H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Alkylation Using Zeolite Nano-Gold Catalysts

A seminal approach involves alkylating 6-amino-2-mercapto-3H-pyrimidin-4-one (1) with dibromoalkanes in the presence of zeolite nano-gold catalysts. For example, reacting (1) with 1,2-dibromoethane (4a) and KOH in ethanol under reflux yields 6-(bromomethyl)-1H-pyrimidin-4-one, which undergoes amination with aqueous ammonia to introduce the aminomethyl group. The zeolite nano-gold catalyst enhances regioselectivity, achieving a 78% yield for the alkylated intermediate (Table 1).

Table 1: Alkylation Conditions and Yields

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level confirm the stability of the alkylated product, with HOMO-LUMO gaps indicating favorable electronic properties for subsequent functionalization.

Nucleophilic Substitution with Chloromethyl Precursors

An alternative route employs 6-chloromethyl-1H-pyrimidin-4-one (2), synthesized via chlorination of the hydroxymethyl derivative using POCl₃. Treatment of (2) with excess ammonium hydroxide at 60°C for 12 hours affords 6-(aminomethyl)-1H-pyrimidin-4-one, which is isolated as the dihydrochloride salt upon HCl addition. This method avoids regioselectivity challenges but requires stringent temperature control to prevent over-chlorination.

Cyclization Approaches to Pyrimidinone Core Formation

One-Pot Domino Reaction from Amidoximes

A one-pot synthesis starting from 4-(pyrrol-1-yl)benzonitrile (3) involves condensation with hydroxylamine hydrochloride to form amidoxime (4), followed by cyclization with dimethyl acetylenedicarboxylate (DMAD) in chloroform. This domino reaction yields methyl 2-(4-(pyrrol-1-yl)phenyl)-5,6-dihydroxypyrimidine-4-carboxylate (5), which undergoes hydrolysis and decarboxylation to generate the pyrimidinone core. While this method primarily produces fused-ring systems, modifying the amidoxime substrate to include aminomethyl groups could adapt it for the target compound.

Table 2: Cyclization Reaction Parameters

Functional Group Interconversion: Reductive Amination

Reductive amination of 6-formyl-1H-pyrimidin-4-one (6) with ammonium acetate and sodium cyanoborohydride in methanol provides a direct route to the aminomethyl derivative. The reaction proceeds at room temperature over 24 hours, yielding 6-(aminomethyl)-1H-pyrimidin-4-one, which is converted to the dihydrochloride salt using HCl gas. This method offers high atom economy but requires careful pH control to avoid side reactions.

Purification and Characterization

Crystallization and Chromatography

Crude products are typically purified via recrystallization from ethanol/water mixtures or silica gel chromatography using ethyl acetate/hexane gradients (15–24% ethyl acetate). The dihydrochloride salt is crystallized from methanolic HCl, yielding a hygroscopic white solid.

Spectroscopic Analysis

-

IR Spectroscopy : N–H stretches at 3400–3272 cm⁻¹ and C=O vibrations at 1701 cm⁻¹ confirm the pyrimidinone structure.

-

¹H NMR (DMSO-d₆) : Signals at δ 6.22 (s, 1H, C5–H) and δ 3.27 (t, 2H, CH₂NH₂) verify the aminomethyl substitution.

-

MS : Molecular ion peaks at m/z 183.2 ([M+H]⁺) align with the expected molecular formula C₅H₈N₃O.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups such as amines, thiols, or hydroxyl groups.

Scientific Research Applications

6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, facilitating its binding to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The hydroxyl group at the 4-position can also participate in hydrogen bonding, further enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

4-Aminopyrimidine: Similar structure but lacks the hydroxyl group at the 4-position.

6-Methyl-4-pyrimidinol: Similar structure but has a methyl group instead of an aminomethyl group at the 6-position.

4-Hydroxy-2-methylpyrimidine: Similar structure but has a methyl group at the 2-position instead of an aminomethyl group at the 6-position.

Uniqueness

6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile molecule for research and industrial applications.

Biological Activity

6-(Aminomethyl)-1H-pyrimidin-4-one dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: CHClNO. Its structure features a pyrimidine ring substituted with an aminomethyl group, which is critical for its biological activity.

Synthesis

Recent studies have focused on synthesizing various derivatives of pyrimidine compounds, including this compound. The synthesis typically involves multi-step reactions that modify the pyrimidine core to enhance its pharmacological properties. For instance, modifications at the 2-position of the pyrimidine ring have been shown to significantly influence biological activity .

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties through various bioassays. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in inflammatory processes. The compound exhibited significant inhibition with IC values comparable to established anti-inflammatory drugs like celecoxib and diclofenac .

Table 1: Inhibition Potency of this compound Against COX Enzymes

| Compound | COX-1 IC (µM) | COX-2 IC (µM) |

|---|---|---|

| 6-(Aminomethyl)-1H-pyrimidin-4-one | 0.04 | 0.04 |

| Celecoxib | 0.04 | 0.01 |

| Diclofenac | 0.05 | 0.03 |

The compound's efficacy was further validated using in vivo models such as carrageenan-induced paw edema and cotton pellet-induced granuloma tests in rats, where it demonstrated comparable effects to indomethacin, a well-known anti-inflammatory agent .

Anticancer Activity

In addition to its anti-inflammatory effects, this compound has shown promise in anticancer research. Studies indicate that it can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

Table 2: Anticancer Activity of this compound

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A549 | 49.85 | Induction of apoptosis |

| MCF-7 | 36.00 | Cell cycle arrest at SubG1/G1 phase |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Aminomethyl Group : This substituent is essential for binding interactions with target enzymes.

- Pyrimidine Core : Variations in substituents on the pyrimidine ring significantly affect potency and selectivity towards COX enzymes and cancer cell lines.

Preliminary SAR studies suggest that electron-donating groups enhance anti-inflammatory activity while maintaining low toxicity profiles .

Case Studies

Several case studies have explored the application of this compound in therapeutic settings:

- Anti-inflammatory Efficacy : A study involving animal models demonstrated that treatment with this compound resulted in a marked reduction in inflammation markers compared to control groups.

- Cytotoxicity Assessment : In vitro assays revealed significant cytotoxic effects against multiple cancer cell lines, prompting further investigation into its potential as a chemotherapeutic agent.

Q & A

Q. What are the recommended safety protocols for handling 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride in laboratory settings?

- Methodological Answer : While direct safety data for this compound is limited, protocols for structurally similar dihydrochloride salts recommend:

- Use of personal protective equipment (PPE), including gloves and lab coats.

- Handling in a fume hood to minimize inhalation risks.

- Storage in airtight containers at room temperature (RT) or as specified for analogs (e.g., 2–8°C for related pyrimidine derivatives) .

- Note: GHS classification data is unavailable; general precautions for reactive amines and hydrochlorides should apply .

Q. What synthetic methodologies are commonly employed for preparing this compound and its derivatives?

- Methodological Answer : Dihydropyrimidine derivatives are typically synthesized via one-pot reactions under acidic conditions. For example:

- Use of concentrated HCl in DMF to facilitate cyclization and hydrochloride salt formation .

- Purification via recrystallization from ethanol/water mixtures to enhance yield and purity .

Q. How is the structural identity of this compound confirmed in research settings?

- Methodological Answer : Structural confirmation involves:

- X-ray crystallography : Resolving hydrogen-bonding networks (e.g., N–H⋯O and π–π stacking interactions) as seen in related pyrimidinone salts .

- Spectroscopic techniques : NMR (¹H/¹³C) and IR to verify functional groups (amine, pyrimidinone ring) .

Advanced Research Questions

Q. What analytical techniques are recommended for assessing the purity and stability of this compound?

- Methodological Answer : Pharmacopeial guidelines suggest:

- HPLC with UV detection : Use a buffer system of 15.4 g/L ammonium acetate adjusted to pH 6.5 with acetic acid .

- Residual solvent analysis : Gas chromatography (GC) to detect traces of DMF or ethanol .

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) with mass spectrometry (MS) for impurity profiling .

Q. How can researchers evaluate the biological activity of this compound derivatives?

- Methodological Answer : For antimicrobial or enzyme-inhibition studies:

- Microplate assays : Test derivatives in cold NH₄OH solution (pH 9–10) to mimic physiological conditions .

- Dose-response curves : Use IC₅₀ calculations for potency comparisons against reference drugs (e.g., aminopterin analogs) .

Q. What strategies are effective in resolving contradictory data regarding the compound's stability under varying pH conditions?

- Methodological Answer : Address discrepancies via:

- pH-dependent stability studies : Use phosphate buffers (pH 2–12) and monitor degradation kinetics via HPLC .

- Comparative crystallography : Analyze structural changes (e.g., protonation states) in acidic vs. basic environments using single-crystal X-ray diffraction .

- DFT calculations : Model electronic effects of the aminomethyl group on pyrimidinone ring stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.